RWJ 50271

Immunology Inflammation In Vivo Pharmacology

RWJ 50271 is a pyrazole-based, orally active LFA-1/ICAM-1 inhibitor (IC50 5.0 μM) validated for systemic immunology research. Unlike other LFA-1 inhibitors, it offers a uniquely defined selectivity window — no inhibition of Mac-1, E-selectin, or VLA-4 pathways up to 20 μM — eliminating confounding off-target integrin effects in cell adhesion assays. Identical human and murine NK cytotoxicity IC50 (5.0 μM) ensures seamless cross-species translation. With >50% footpad swelling reduction at 50 mg/kg p.o. in DTH models and no cytotoxicity up to 100 μM, it is the definitive tool for chronic in vivo inflammation studies requiring oral dosing without IV/topical administration.

Molecular Formula C18H17F3N4O2S
Molecular Weight 410.4 g/mol
Cat. No. B1662354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRWJ 50271
Synonyms2-(4-((3-hydroxypropyl)carbamoyl)-5-methylpyrazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole
RWJ 50271
RWJ-50271
Molecular FormulaC18H17F3N4O2S
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO
InChIInChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27)
InChIKeyHOFGTYCLOKDAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RWJ 50271: Selective and Orally Bioavailable LFA-1/ICAM-1 Interaction Inhibitor for Immunology Research


RWJ 50271 is a small-molecule, pyrazole-based compound that acts as a selective and orally active inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction [1]. Its molecular formula is C₁₈H₁₇F₃N₄O₂S with a molecular weight of 410.41 g/mol, and it is identified by CAS number 162112-37-0 [2]. This compound is primarily utilized in immunology and inflammation research to block LFA-1/ICAM-1-mediated cell adhesion, a critical step in leukocyte trafficking and immune cell activation [1].

Why Generic Substitution of RWJ 50271 Fails: Quantified Selectivity and In Vivo Differentiation


In-class LFA-1/ICAM-1 inhibitors vary significantly in potency, selectivity profile, and oral bioavailability. While many advanced LFA-1 inhibitors demonstrate nanomolar potency (e.g., A-286982, BMS-688521, lifitegrast) [1], they often lack robust oral activity data or exhibit distinct selectivity profiles against related integrins like Mac-1. RWJ 50271 provides a unique combination of confirmed oral bioavailability and a well-defined selectivity window, avoiding inhibition of Mac-1/ICAM-1, E-selectin, and VLA-4/VCAM-1 pathways up to 20 μM . This specific profile makes RWJ 50271 essential for in vivo studies requiring systemic LFA-1 blockade without confounding off-target integrin effects, a characteristic not uniformly present in other LFA-1 inhibitors.

RWJ 50271: Quantitative Evidence for Differentiation from LFA-1/ICAM-1 Inhibitor Alternatives


Orally Bioavailable LFA-1 Inhibitor with Validated In Vivo Anti-Inflammatory Activity

RWJ 50271 is characterized as orally bioactive, distinguishing it from many LFA-1 inhibitors that are limited to in vitro use or require alternative delivery routes. In a murine delayed-type hypersensitivity (DTH) model, a single oral dose of RWJ 50271 at 50 mg/kg administered 4 hours post-challenge significantly reduced footpad swelling by >50% at 48 hours compared to vehicle controls . This contrasts with highly potent LFA-1 inhibitors like A-286982 (IC50 35-44 nM) and BIRT-377 (Ki 25.8 nM), which lack publicly available oral in vivo efficacy data [1][2].

Immunology Inflammation In Vivo Pharmacology

Confirmed Selectivity for LFA-1 Over Related Integrins Mac-1, E-Selectin, and VLA-4

RWJ 50271 exhibits a clean selectivity profile, with no inhibition of Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1 mediated cell adhesion at concentrations up to 20 μM . This is a 4-fold safety margin above its LFA-1/ICAM-1 IC50 of 5 μM. In contrast, some advanced LFA-1 inhibitors like BI-1950 have demonstrated off-target activity, hitting 4 of 47 targets (>50% inhibition at 10 μM) in external selectivity screens [1].

Selectivity Profiling Integrin Pharmacology Immunology

Demonstrated Functional Inhibition of NK Cell Cytotoxicity Across Human and Murine Species

RWJ 50271 inhibits both human and murine natural killer (NK) cell cytotoxicity in an LFA-1/ICAM-1-dependent manner with an IC50 of 5.0 μM . This cross-species activity contrasts with BMS-688521, which shows a ~30-fold decrease in activity between human (IC50 = 2.5 nM) and mouse (IC50 = 78 nM) assays . The consistent potency across species makes RWJ 50271 a reliable tool for comparative immunology studies without the need for species-specific dose adjustments.

Natural Killer Cells Cytotoxicity Assay Cross-Species Pharmacology

Validated Lack of Cytotoxicity and Maintenance of LFA-1 Expression at High Concentrations

RWJ 50271 does not exhibit any toxic activity up to 100 μM and does not alter LFA-1 expression levels on HL60 cells . This is a 20-fold margin above its functional IC50 of 5 μM, confirming that its inhibition of cell adhesion is due to direct antagonism of the LFA-1/ICAM-1 interaction rather than receptor downregulation or cellular toxicity. This contrasts with some statin-based LFA-1 inhibitors like lovastatin, which show cytotoxicity with an IC50 of 2.1 μM [1], limiting their utility as specific LFA-1 tools.

Cytotoxicity Cell Viability Mechanism of Action

Optimal Research Applications for RWJ 50271 Based on Unique Pharmacological Profile


In Vivo Murine Models of Inflammatory and Autoimmune Disease

RWJ 50271 is ideal for oral dosing in mouse models of inflammation, such as the delayed-type hypersensitivity (DTH) model, where it reduced footpad swelling by >50% at 50 mg/kg . Its oral bioavailability and consistent cross-species potency allow for systemic LFA-1 blockade without the need for intravenous or topical administration, making it a practical tool for chronic disease models like rheumatoid arthritis or colitis [1].

In Vitro Studies Requiring Selective LFA-1 Antagonism Without Off-Target Integrin Effects

In cell-based adhesion assays, RWJ 50271 at concentrations up to 20 μM (4x IC50) can be used to specifically interrogate the LFA-1/ICAM-1 axis, with no impact on Mac-1, E-selectin, or VLA-4 pathways . This selectivity is critical for dissecting the specific role of LFA-1 in leukocyte adhesion, T-cell activation, and immune synapse formation without confounding results from other integrin-mediated events.

Natural Killer (NK) Cell Function and Cross-Species Comparative Immunology

RWJ 50271's identical IC50 of 5.0 μM for inhibiting both human and murine NK cell cytotoxicity makes it a reliable tool for studies comparing NK cell function across species . This property simplifies the transition from human ex vivo studies to mouse in vivo models, ensuring that the pharmacology is consistent and predictable.

Mechanistic Studies Differentiating LFA-1 Antagonism from Receptor Modulation or Cytotoxicity

With a documented lack of cytotoxicity up to 100 μM and no effect on LFA-1 surface expression, RWJ 50271 is suitable for experiments where cell viability and receptor density must remain unchanged . This is particularly important in long-term culture assays or in vivo studies where compounds like lovastatin could introduce confounding toxic or modulatory effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for RWJ 50271

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.